2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine
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Overview
Description
2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a furan ring and an iodine atom at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the furan and iodine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[1,2-a]pyridine core, which can then be functionalized with furan and iodine groups using various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely. Green chemistry approaches, such as solvent-free reactions and the use of environmentally benign reagents, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for detecting metal ions and other analytes.
Industry: It is used in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can act as an inhibitor of specific enzymes involved in disease pathways, thereby modulating their activity and providing therapeutic benefits . The furan and imidazo[1,2-a]pyridine moieties contribute to its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)imidazo[1,2-a]pyridine: Lacks the iodine substituent but shares the core structure.
6-Iodoimidazo[1,2-a]pyridine: Lacks the furan substituent but has the iodine atom at the same position.
2-(Furan-2-yl)-6-bromoimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-(Furan-2-yl)-6-iodoimidazo[1,2-a]pyridine is unique due to the presence of both the furan and iodine substituents, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its potential for further functionalization through substitution reactions, while the furan ring contributes to its electronic properties and potential interactions with biological targets .
Properties
CAS No. |
61982-64-7 |
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Molecular Formula |
C11H7IN2O |
Molecular Weight |
310.09 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H7IN2O/c12-8-3-4-11-13-9(7-14(11)6-8)10-2-1-5-15-10/h1-7H |
InChI Key |
DEPVQIDIPJOULS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN3C=C(C=CC3=N2)I |
Origin of Product |
United States |
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